molecular formula C14H7ClF5N5O B2691928 [5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,5-dihydrotetrazol-1-yl]-(2,6-difluorophenyl)methanone CAS No. 2061364-24-5

[5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,5-dihydrotetrazol-1-yl]-(2,6-difluorophenyl)methanone

Cat. No.: B2691928
CAS No.: 2061364-24-5
M. Wt: 391.69
InChI Key: RPRDUDZVOQTNBL-UHFFFAOYSA-N
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Description

[5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,5-dihydrotetrazol-1-yl]-(2,6-difluorophenyl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridine ring substituted with chloro and trifluoromethyl groups, a dihydrotetrazolyl moiety, and a difluorophenyl methanone group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,5-dihydrotetrazol-1-yl]-(2,6-difluorophenyl)methanone typically involves multiple steps, starting from commercially available precursors. The process may include:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Introduction of Substituents: The chloro and trifluoromethyl groups are introduced via electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride, while trifluoromethylation can be performed using trifluoromethyl iodide in the presence of a suitable catalyst.

    Formation of the Dihydrotetrazolyl Moiety: This step involves the cyclization of an appropriate precursor, such as an azide, with a nitrile under acidic conditions to form the tetrazole ring.

    Coupling Reactions: The final step involves coupling the pyridine and tetrazole moieties with the difluorophenyl methanone group using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups or the carbonyl group, resulting in the formation of amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to the formation of various derivatives.

Scientific Research Applications

Chemistry

In chemistry, [5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,5-dihydrotetrazol-1-yl]-(2,6-difluorophenyl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to undergo various chemical reactions makes it a valuable tool for investigating biochemical pathways and identifying potential drug targets.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features may allow for the development of new drugs with improved efficacy and reduced side effects.

Industry

In industrial applications, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance and durability of these materials, making them suitable for a wide range of applications.

Mechanism of Action

The mechanism of action of [5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,5-dihydrotetrazol-1-yl]-(2,6-difluorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-(2,6-difluorophenyl)methanone
  • [5-(Trifluoromethyl)pyridin-2-yl]-2,5-dihydrotetrazol-1-yl]-(2,6-difluorophenyl)methanone
  • [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,5-dihydrotetrazol-1-yl]-(2,4-difluorophenyl)methanone

Uniqueness

The uniqueness of [5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,5-dihydrotetrazol-1-yl]-(2,6-difluorophenyl)methanone lies in its specific combination of functional groups and structural features. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various scientific applications. Compared to similar compounds, it may offer improved reactivity, stability, and selectivity, enhancing its potential for use in research and industry.

Properties

IUPAC Name

[5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,5-dihydrotetrazol-1-yl]-(2,6-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF5N5O/c15-7-4-6(14(18,19)20)5-21-11(7)12-22-23-24-25(12)13(26)10-8(16)2-1-3-9(10)17/h1-5,12H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRDUDZVOQTNBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)N2C(N=NN2)C3=C(C=C(C=N3)C(F)(F)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF5N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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